4-(6-hydroxy-5-methyl-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)-2-methylbenzene-1,3-diol
Description
This compound is a spirocyclic system comprising a fused cyclopenta[b]chromene core linked to a cyclopentane ring via a spiro junction. Key structural features include:
- Spirocyclic framework: The 3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan] moiety creates a rigid bicyclic system, which may influence conformational stability and intermolecular interactions .
- Hydroxyl and methyl substituents: The 6-hydroxy and 5-methyl groups on the chromene ring, along with the 2-methyl and 1,3-diol groups on the benzene ring, contribute to hydrogen-bonding capacity and steric effects.
Properties
IUPAC Name |
4-(6-hydroxy-5-methylspiro[1,2,3,9a-tetrahydrocyclopenta[b]chromene-9,1'-cyclopentane]-3a-yl)-2-methylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-14-18(25)9-7-16(21(14)27)24-13-5-6-20(24)23(11-3-4-12-23)17-8-10-19(26)15(2)22(17)28-24/h7-10,20,25-27H,3-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRVEVBLKHVGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C23CCCC2C4(CCCC4)C5=C(O3)C(=C(C=C5)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a. 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structural similarities : Both compounds feature spiro junctions and fused aromatic systems.
- Key differences : The analogue replaces the chromene ring with a benzothiazole moiety and introduces a ketone group, altering electronic properties (e.g., increased polarity) and reducing hydroxyl-driven solubility.
b. 6-Ethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one
- Core structure : Shares a cyclopenta-fused heterocycle but lacks the spiro junction and benzene-diol system.
- Functional groups : Contains a furan-derived ketone instead of chromene hydroxyl groups, leading to distinct reactivity (e.g., susceptibility to nucleophilic attack).
Cyclopentane Derivatives with Hydroxyl Groups
a. (1S,2R)-3,3-Dimethoxy-1-methyl-cyclopentane-1,2-diol
- Hydroxyl positioning : The diol groups are adjacent, enabling intramolecular hydrogen bonding, unlike the meta-diol arrangement in the target compound.
- Physical properties : Lower molecular weight (C₉H₁₆O₄ vs. C₂₄H₂₆O₄ for the target) and higher solubility in polar solvents due to fewer aromatic rings.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Heterocycle type : An imidazo[1,2-a]pyridine core vs. the chromene system.
- Functional groups : Nitro and ester groups enhance electrophilicity, contrasting with the target’s hydroxyl and methyl groups.
- Spectral data : The analogue’s ¹H NMR shows aromatic protons at δ 7.2–8.1 ppm, whereas the target’s benzene-diol protons would likely resonate downfield (δ 6.5–7.5 ppm) .
Data Tables
Table 1: Structural and Functional Group Comparison
Research Findings and Discussion
- Hydrogen-bonding networks : The target’s diol and hydroxyl groups may enable stronger intermolecular interactions than analogues with ester or nitro groups .
Limitations
- Direct spectral or biological data for the target compound are unavailable in the provided evidence, necessitating inferences from structural analogues.
- Synthesis and application details remain speculative due to evidence constraints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
